molecular formula C12H18Cl2N4 B2937044 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride CAS No. 2034286-27-4

5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride

Cat. No. B2937044
M. Wt: 289.2
InChI Key: JKEQUCBWALPKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. The compound is a pyrimidine derivative that has been synthesized and studied extensively for its biochemical and physiological properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride involves the reaction of 5-chloropyrimidine with 4-cyclobutylpiperazine in the presence of a suitable solvent and base to form the desired product. The product is then isolated and purified by recrystallization or other suitable methods.

Starting Materials
5-chloropyrimidine, 4-cyclobutylpiperazine, Suitable solvent (e.g. DMF, DMSO), Base (e.g. K2CO3, NaOH)

Reaction
Step 1: Dissolve 5-chloropyrimidine (1.0 equiv) and 4-cyclobutylpiperazine (1.2 equiv) in a suitable solvent (e.g. DMF, DMSO) at room temperature., Step 2: Add a base (e.g. K2CO3, NaOH) to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 4: Purify the product by recrystallization or other suitable methods., Step 5: Convert the product to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g. ethanol)., Step 6: Isolate and purify the hydrochloride salt by recrystallization or other suitable methods.

Mechanism Of Action

The mechanism of action of 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride involves the inhibition of various enzymes and receptors, which leads to the modulation of various physiological processes. For example, the inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which results in vasodilation and improved blood flow. Similarly, the inhibition of 5-HT1A and D2 dopamine receptors leads to the modulation of neurotransmitter levels, which can improve mood and alleviate symptoms of depression and Parkinson's disease.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride are dependent on its mechanism of action. The compound has been found to exhibit potent vasodilatory effects, which can improve blood flow and alleviate symptoms of erectile dysfunction. Additionally, the compound has been found to modulate neurotransmitter levels, which can improve mood and alleviate symptoms of depression and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride in lab experiments is its potent inhibitory activity against various enzymes and receptors. This property makes it a useful tool for studying the physiological processes that are modulated by these enzymes and receptors. However, one limitation of using the compound is its potential toxicity and side effects, which can affect the validity of the results obtained from lab experiments.

Future Directions

There are several future directions for research on 5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride. One area of research is the development of more potent and selective inhibitors of specific enzymes and receptors. Additionally, the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis, could be explored. Finally, the development of new synthesis methods and purification techniques could improve the yield and purity of the compound, making it more accessible for research and potential pharmaceutical applications.

Scientific Research Applications

5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride has been extensively studied for its potential pharmaceutical applications. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, including phosphodiesterase 5 (PDE5), 5-HT1A, and D2 dopamine receptors. These properties make it a potential candidate for the treatment of various diseases, including erectile dysfunction, depression, and Parkinson's disease.

properties

IUPAC Name

5-chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4.ClH/c13-10-8-14-12(15-9-10)17-6-4-16(5-7-17)11-2-1-3-11;/h8-9,11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEQUCBWALPKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NC=C(C=N3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-cyclobutylpiperazin-1-yl)pyrimidine hydrochloride

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